Propane-2,2-diyldibenzene-4,1-diyl bis(2,4-dichlorobenzoate)
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Overview
Description
4-(1-{4-[(2,4-DICHLOROBENZOYL)OXY]PHENYL}-1-METHYLETHYL)PHENYL 2,4-DICHLOROBENZOATE is an organic compound characterized by the presence of multiple dichlorobenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{4-[(2,4-DICHLOROBENZOYL)OXY]PHENYL}-1-METHYLETHYL)PHENYL 2,4-DICHLOROBENZOATE typically involves the esterification of 2,4-dichlorobenzoic acid with appropriate phenolic compounds. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial in industrial settings to optimize production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(1-{4-[(2,4-DICHLOROBENZOYL)OXY]PHENYL}-1-METHYLETHYL)PHENYL 2,4-DICHLOROBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzoyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions include quinones, hydroxy derivatives, and substituted benzoyl compounds, depending on the specific reaction pathway and conditions employed.
Scientific Research Applications
4-(1-{4-[(2,4-DICHLOROBENZOYL)OXY]PHENYL}-1-METHYLETHYL)PHENYL 2,4-DICHLOROBENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-(1-{4-[(2,4-DICHLOROBENZOYL)OXY]PHENYL}-1-METHYLETHYL)PHENYL 2,4-DICHLOROBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains. These interactions can lead to alterations in biochemical pathways and cellular processes, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
2,4-Dichlorobenzoic acid: An isomer with similar structural features but different functional properties.
Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate): A compound with a similar dichlorobenzoyl group but different overall structure and applications.
Bis(2,4-Dichloro Benzoyl) Peroxide: Another dichlorobenzoyl-containing compound used in different industrial applications.
Uniqueness
4-(1-{4-[(2,4-DICHLOROBENZOYL)OXY]PHENYL}-1-METHYLETHYL)PHENYL 2,4-DICHLOROBENZOATE is unique due to its specific combination of dichlorobenzoyl groups and phenyl structures, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C29H20Cl4O4 |
---|---|
Molecular Weight |
574.3 g/mol |
IUPAC Name |
[4-[2-[4-(2,4-dichlorobenzoyl)oxyphenyl]propan-2-yl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C29H20Cl4O4/c1-29(2,17-3-9-21(10-4-17)36-27(34)23-13-7-19(30)15-25(23)32)18-5-11-22(12-6-18)37-28(35)24-14-8-20(31)16-26(24)33/h3-16H,1-2H3 |
InChI Key |
VENDSPJECHGBIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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